N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-bromoaniline with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvents can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound may also interfere with cellular signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Exhibits similar antimicrobial properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Shows potential as an antimicrobial agent.
Uniqueness
N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities.
Biological Activity
N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in various therapeutic applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : N-(4-bromophenyl)-4-phenylthiadiazole-5-carboxamide
- Molecular Formula : C15H12BrN3OS
- CAS Number : 477857-83-3
The structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom and the phenyl groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to:
- Antimicrobial Effects : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The inhibition of bacterial growth is likely due to disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The mechanism involves the activation of mitochondrial apoptotic pathways and increased production of reactive oxygen species (ROS), which contribute to cell death.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various derivatives including this compound, it was found that this compound displayed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using a turbidimetric method.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
N-(4-bromophenyl)-4-phenylthiazol-2-yl-2-chloroacetamide | 64 | Escherichia coli |
Anticancer Activity
The anticancer potential was evaluated using the Sulforhodamine B (SRB) assay on MCF7 cells. The results indicated that this compound exhibited an IC50 value indicating significant cytotoxicity.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF7 |
Reference Drug (Doxorubicin) | 10 | MCF7 |
Comparative Analysis with Similar Compounds
This compound can be compared with other thiadiazole derivatives to highlight its unique properties:
Compound | Biological Activity |
---|---|
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide | Antimicrobial |
N-(4-bromophenyl)sulfonylbenzoyl-L-valine | Antimicrobial |
N-(4-bromophenyl)-thiadiazole derivatives | Antifungal and anticancer |
Case Studies
Recent studies have focused on the synthesis and biological significance of thiadiazole derivatives. For instance, a study highlighted the synthesis of several derivatives including this compound and evaluated their antimicrobial and anticancer properties through various assays.
Findings from Molecular Docking Studies
Molecular docking studies conducted using Schrodinger software revealed that this compound binds effectively to target proteins involved in cancer cell proliferation. This binding affinity correlates with the observed biological activities.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHNYAOJRGULFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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